molecular formula C29H29ClN4O3S B2485720 N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide CAS No. 451464-91-8

N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide

Cat. No. B2485720
CAS RN: 451464-91-8
M. Wt: 549.09
InChI Key: VAEFBFGBYHHLGW-UHFFFAOYSA-N
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Description

The compound N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide belongs to a class of chemicals with complex molecular structures featuring chlorophenyl, quinazolinone, and butanamide groups. This structure suggests potential for various chemical interactions and properties, warranting detailed analysis.

Synthesis Analysis

Compounds with quinazolinone cores are synthesized through various methods, involving initial formation of key intermediates followed by cyclization and functional group modifications. For example, the synthesis of similar compounds has been reported through reactions involving chlorosulfonic acid followed by amidation (Hayun et al., 2012). Another approach involves palladium-mediated carbonylation for the synthesis of isoquinoline derivatives, indicating a versatile method for introducing various substituents (Obaidur Rahman et al., 2002).

Molecular Structure Analysis

The structure of related compounds features significant interactions between molecular fragments, such as hydrogen bonding and steric hindrance affecting the overall molecular conformation. X-ray diffraction analysis has been utilized to determine the crystal structures, revealing how substituents influence the molecular geometry and intermolecular interactions (J. Mague et al., 2017).

Chemical Reactions and Properties

Chemical properties of quinazolinone derivatives can vary widely depending on the substituents attached to the core structure. They can participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, reflecting their reactive nature and potential for further functionalization (I. L. Aleqsanyan et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of compounds like this compound, are crucial for their application and handling. These properties are influenced by the molecular structure and the nature of the substituents (Junzo Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further reactions, are essential for understanding the compound's applications. Studies on similar structures have highlighted the role of substituents in determining the reactivity and stability of the compounds (S. Fatma et al., 2017).

Scientific Research Applications

Antibacterial and Antifungal Activity

Research has shown that certain quinazoline derivatives demonstrate potential as antimicrobial agents. For instance, compounds synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have been screened for their antibacterial and antifungal activities against various organisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi such as Candida albicans and Aspergillus niger (Desai et al., 2007).

Antituberculosis Activity

Certain 3-heteroarylthioquinoline derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Among the compounds tested, some showed significant activity against tuberculosis (Chitra et al., 2011).

Antitumor Activity

Quinazolinone derivatives have been shown to possess antitumor properties. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for in vitro antitumor activity. Some compounds displayed significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).

Antihistamine Agents

Quinazolin-4(3H)-ones have been synthesized for potential use as antihistamine agents. They were tested for H1-antihistaminic activity in vivo, showing significant protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2014).

Dye Synthesis

Quinazoline derivatives have been utilized in the synthesis of dyes. For example, the reaction of 3-(4-bromoacetylphenyl)-1-methylquinolin-2(1Н)-one with pyridine derivatives led to the creation of new biscyanine dyes, with their electronic spectra analyzed for potential applications (Yelenich et al., 2016).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O3S/c1-2-21-10-3-5-13-24(21)32-27(36)19-38-29-33-25-14-6-4-12-23(25)28(37)34(29)16-8-15-26(35)31-18-20-9-7-11-22(30)17-20/h3-7,9-14,17H,2,8,15-16,18-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEFBFGBYHHLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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